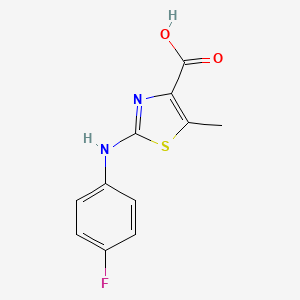
2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid” is a derivative of thiazole, which is a heterocyclic compound with a five-membered ring containing both sulfur and nitrogen atoms . The compound also contains a fluorophenylamino group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the thiazole ring, the fluorophenylamino group, and the carboxylic acid group. These groups could potentially participate in various intermolecular interactions, affecting the overall structure of the compound .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the fluorophenylamino group, and the carboxylic acid group. These groups could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole ring, the fluorophenylamino group, and the carboxylic acid group .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, shows the importance of developing practical synthesis methods for related fluorinated compounds. These methods are essential for large-scale production and for minimizing the use of costly and toxic materials (Qiu et al., 2009).
Fluorescent Chemosensors
Compounds based on specific structural motifs, such as 4-Methyl-2,6-diformylphenol, demonstrate the utility of fluorophoric platforms for the development of chemosensors. These sensors can detect a variety of analytes with high selectivity and sensitivity, highlighting the potential for compounds with similar structures to be used in analytical chemistry and environmental monitoring (Roy, 2021).
Environmental and Health Implications
The research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and their potential precursors, including their environmental releases, persistence, and exposure, emphasizes the environmental and health considerations for the use and study of fluorinated organic compounds. It suggests a need for careful assessment of these compounds' impacts and the development of safer alternatives (Wang et al., 2013).
Analytical and Biochemical Studies
Studies on the degradation of polyfluoroalkyl chemicals in the environment shed light on the challenges and methodologies for assessing the fate of complex organic compounds, including their microbial degradation pathways and potential formation of persistent degradation products (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors. These targets play crucial roles in various biological processes. Identifying these targets involves biochemical assays and computational methods .
Mode of Action
This involves understanding how the compound interacts with its targets. It could inhibit or activate the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
The compound can affect various biochemical pathways depending on its target. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
This involves studying the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. Factors such as how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all important for understanding the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action can be diverse, ranging from changes in gene expression to the induction of cell death. These effects are usually studied using a combination of molecular biology, cell biology, and biochemistry techniques .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. These factors are usually studied in controlled laboratory conditions .
Eigenschaften
IUPAC Name |
2-(4-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBCSMGHVSRGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




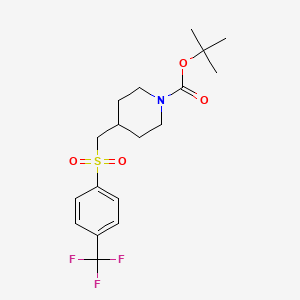
![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)

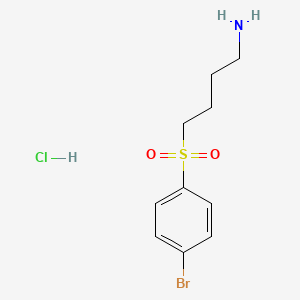

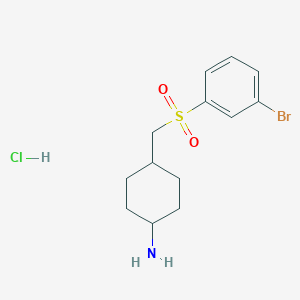
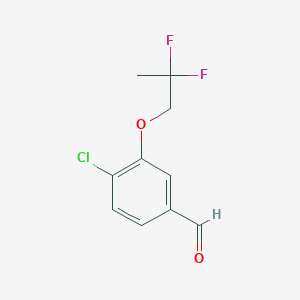

![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)


